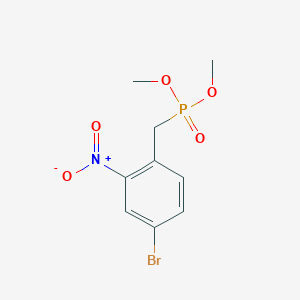![molecular formula C11H9BrN2O3 B6343924 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester CAS No. 1029773-20-3](/img/structure/B6343924.png)
7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester” is a derivative of the 1,5-naphthyridine family . The IUPAC name of this compound is ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-2-carboxylate .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including the compound , involves several strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Specifically, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of this compound is C11H9BrN2O3 . It belongs to the class of organic compounds known as naphthyridines, which are compounds containing a naphthyridine moiety, which is a two ring system made up of two pyridine rings .Chemical Reactions Analysis
1,5-Naphthyridines, including the compound , exhibit significant reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Physical And Chemical Properties Analysis
The molecular weight of the compound is 297.10 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Biological Activities and Therapeutic Potential
The derivatives of 1,8‐naphthyridine, including structures similar to 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester, have garnered significant attention in scientific research due to their wide range of biological activities. These compounds have been investigated for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other notable activities include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, antioxidant, and pesticide activities, as well as their roles in EGFR inhibition, protein kinase inhibition, and as adenosine receptor agonists. The diverse biological properties of these naphthyridine derivatives underscore their importance as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Environmental and Analytical Chemistry
Ethyl esters like this compound are also of interest in environmental and analytical chemistry. The presence of ethyl carbamate (EC), an ethyl ester of carbamic acid, in foods and beverages, especially fermented products, and its classification as a probable human carcinogen highlights the importance of understanding the occurrence, formation mechanisms, and analytical detection strategies for such compounds. Research into ethyl carbamate, its genotoxic and carcinogenic properties, and the development of methods to lower its levels in food demonstrates the broader context in which the scientific community investigates ethyl esters and their impact on health and safety (Weber & Sharypov, 2009).
Biotechnological Applications
In biotechnology, the transformation of carboxylic acids into esters, such as the conversion of lactic acid into various esters, showcases the application of ethyl esters in producing biodegradable polymers and as feedstocks for green chemistry. This area of research opens up possibilities for sustainable chemical production, highlighting the potential of compounds like this compound in biotechnological applications and the synthesis of environmentally friendly materials (Gao et al., 2011).
Material Science and Engineering
The modification and application of natural polymers, through processes such as esterification, demonstrate the relevance of ethyl esters in material science. By chemically modifying hyaluronan, a natural polymer, through partial or total esterification, researchers have developed new materials with diverse biological properties. These materials, including ethyl and benzyl hyaluronan esters, show promise in various clinical applications due to their biocompatibility and degradation properties. This line of research underscores the potential of ethyl esters in the development of novel materials for medical and engineering applications (Campoccia et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-9(15)10-7(14-8)3-6(12)5-13-10/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDOCGGQWQTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)


![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)
![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)